molecular formula C7H14ClNO2 B2868511 Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 2173996-46-6

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2868511
CAS No.: 2173996-46-6
M. Wt: 179.64
InChI Key: IWMYDVPYOXMXBJ-UHFFFAOYSA-N
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Description

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride (CAS 2173996-46-6) is a chiral proline derivative with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This methyl ester hydrochloride salt is a valuable building block in organic synthesis and medicinal chemistry research. Structurally related pyrrolidine-2-carboxylate scaffolds are of significant interest in neuroscience, particularly in the development of ligands for ionotropic glutamate receptors (iGluRs) . These receptors, including NMDA receptors, are critical for synaptic transmission in the central nervous system, and their modulation is a key research area for understanding and treating neurological disorders such as anxiety, depression, migraine, and neurodegenerative diseases . As a proline analog, this compound serves as a versatile precursor for the synthesis of more complex molecules in structure-activity relationship (SAR) studies aimed at discovering subtype-selective receptor antagonists . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYDVPYOXMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-46-6
Record name methyl 3-methylpyrrolidine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires refluxing the mixture under anhydrous conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride's applications are noted in scientific research, particularly in synthesizing chiral molecules for pharmaceutical development .

Scientific Research Applications

  • Synthesis of Pharmaceuticals This compound is an essential building block in synthesizing different pharmaceuticals, especially in developing novel drug candidates . Enantiomers, which are produced via the use of chiral molecules, behave differently due to the spatial arrangement of functional groups, increasing the possibilities for biological applications .
  • Agrochemical Development It is used in creating agrochemicals to improve the effectiveness of pesticides and herbicides, helping to improve crop yield and pest management .
  • Research in Organic Chemistry The compound is a valuable reagent in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative materials .
  • Biochemical Studies It is used in biochemical research, particularly in studying metabolic pathways and enzyme interactions, helping to understand biological processes .
  • Cosmetic Formulations Methyl pyrrolidine-3-carboxylate hydrochloride is also incorporated into cosmetic products for its potential skin-conditioning properties, providing benefits in personal care formulations .
  • M3 muscarinic acetylcholine receptor (mAChR) It can be used to study the M3 mAChR and its role in mediating the actions of acetylcholine (ACh) throughout the body .
  • Chiral Synthesis: It can be used as a catalyst in Michael and Aldol reactions .

Mechanism of Action

The mechanism of action of methyl 3-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride with structurally or functionally related compounds, emphasizing key differences in properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl 3-methylpyrrolidine-2-carboxylate HCl C₁₃H₂₅ClN₂O₂ 276.81 Pyrrolidine core with methyl ester and methyl substituents; hydrochloride salt. Chiral building block for alkaloids, drug intermediates.
Ethyl 3-methylpyrrolidine-2-carboxylate C₈H₁₅NO₂ 157.21 (free base) Ethyl ester variant; used in pyrrolizidine alkaloid synthesis. Intermediate in retronecanone synthesis via cyclization and decarboxylation.
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl C₆H₁₂ClNO₃ 181.62 Hydroxyl group at position 3; stereospecific configuration. Potential use in chiral drug synthesis (e.g., antibiotics or enzyme inhibitors).
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl C₂₁H₂₆ClN₂O₃ 397.90 Complex yohimbane alkaloid derivative; methyl ester and hydroxyl groups. Studied for adrenergic receptor modulation (similar to yohimbine derivatives).
Methyl 3-methylpyridine-2-carboxylate C₈H₉NO₂ 151.16 Pyridine-based ester; lacks pyrrolidine ring. Intermediate in coordination chemistry or ligand design.

Key Findings :

Structural Variations: The ethyl ester analog (C₈H₁₅NO₂) lacks the hydrochloride salt but shares the pyrrolidine core, enabling similar cyclization reactions in alkaloid synthesis . Pyridine-based esters (e.g., C₈H₉NO₂) differ in aromaticity and electronic properties, limiting direct pharmacological overlap with pyrrolidine derivatives .

Synthetic Utility :

  • This compound is favored over its ethyl counterpart for solubility in aqueous reactions .
  • The hydroxylated variant requires additional protection/deprotection steps during synthesis, increasing process complexity .

Pharmacological Relevance :

  • Yohimbane derivatives (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester HCl) exhibit adrenergic activity, whereas pyrrolidine carboxylates are more commonly used as intermediates rather than direct therapeutics .

Biological Activity

Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. The compound has the following chemical properties:

  • Molecular Formula: C₇H₁₄ClN₁O₂
  • Molecular Weight: 165.65 g/mol
  • CAS Number: 1132-61-2

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. It can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound has been shown to affect various enzymatic pathways, potentially serving as an inhibitor or modulator of key enzymes involved in neurotransmitter regulation and other biological processes .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a comparative study, derivatives of the compound were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated moderate inhibition zones, suggesting that this compound could be a viable candidate for further development as an antimicrobial agent .

Neuroprotective Effects

The compound's structural similarity to amino acids suggests potential neuroprotective properties. Studies have explored its role in modulating enzymatic pathways associated with neurological disorders. Preliminary findings indicate that it may inhibit specific enzymes involved in neurotransmitter metabolism, which could be beneficial in treating conditions such as depression and anxiety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityUnique Features
Methyl 3-methylpyrrolidine-2-carboxylateModerate antibacterial activityHydrochloride form enhances solubility
N-MethylpyrrolidineNeurotransmitter modulationBasic nitrogen enhances reactivity
3-Methylpyrrolidine-2-carboxylic acidLimited antibacterial propertiesCarboxylic acid group

Case Studies

  • Antibacterial Activity : A study conducted using the hole plate method demonstrated that this compound showed inhibition zones of approximately 17 mm against E. coli and 15 mm against S. aureus, indicating moderate antibacterial efficacy .
  • Neuroprotective Studies : In vitro assays revealed that the compound could inhibit enzymes such as monoamine oxidase (MAO), which plays a significant role in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition suggests a potential application in treating mood disorders .

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